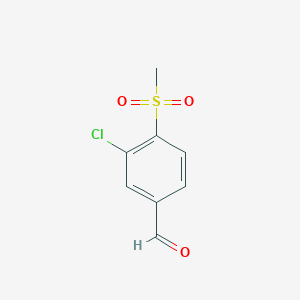

3-Chloro-4-methanesulfonyl-benzaldehyde

説明

特性

CAS番号 |

101349-83-1 |

|---|---|

分子式 |

C8H7ClO3S |

分子量 |

218.66 g/mol |

IUPAC名 |

3-chloro-4-methylsulfonylbenzaldehyde |

InChI |

InChI=1S/C8H7ClO3S/c1-13(11,12)8-3-2-6(5-10)4-7(8)9/h2-5H,1H3 |

InChIキー |

BKKXQNYUVCDQRJ-UHFFFAOYSA-N |

正規SMILES |

CS(=O)(=O)C1=C(C=C(C=C1)C=O)Cl |

製品の起源 |

United States |

Technical Whitepaper: Safety Data Sheet (SDS) Analysis and Hazard Profiling of 3-Chloro-4-methanesulfonyl-benzaldehyde

Executive Summary

In the landscape of modern drug discovery and advanced materials science, highly functionalized aromatic building blocks are indispensable. 3-Chloro-4-methanesulfonyl-benzaldehyde (CAS: 101349-83-1) is a prime example, offering a unique combination of electrophilic and sterically distinct reactive sites[1]. However, the very structural features that make it synthetically valuable—namely, the strongly electron-withdrawing chloro and methanesulfonyl groups—also dictate its toxicological profile.

This whitepaper provides an in-depth, mechanistic analysis of the hazards associated with this compound, moving beyond standard Safety Data Sheet (SDS) boilerplate text. By analyzing the physicochemical causality behind its reactivity, we establish self-validating laboratory protocols for both safe handling and synthetic application.

Molecular Architecture and Physicochemical Profiling

The reactivity of 3-Chloro-4-methanesulfonyl-benzaldehyde is fundamentally governed by its electronic distribution. The methanesulfonyl ( −SO2CH3 ) group at the para position and the chloro ( −Cl ) group at the meta position synergistically withdraw electron density from the aromatic ring via inductive and resonance effects. This significantly increases the partial positive charge ( δ+ ) on the formyl carbon, rendering it a highly potent electrophile.

Quantitative Data Summary

Below is the consolidated physicochemical and identification data for this compound.

| Property / Identifier | Value / Description |

| IUPAC Name | 3-Chloro-4-(methylsulfonyl)benzaldehyde |

| CAS Registry Number | 101349-83-1 |

| Molecular Formula | C8H7ClO3S |

| Molecular Weight | 218.65 g/mol |

| Physical State | Solid (Typically white to off-white crystalline powder) |

| Key Functional Groups | Aldehyde (Formyl), Aryl Chloride, Sulfone |

Mechanistic Toxicology & GHS Hazard Assessment

Standard GHS classifications for halogenated methylsulfonyl benzaldehydes typically align with severe localized irritation[2][3]. Understanding why these hazards exist is critical for effective risk mitigation.

| GHS Hazard Code | Hazard Statement | Mechanistic Causality |

| H315 | Causes skin irritation | Electrophilic attack on epidermal keratin primary amines. |

| H319 | Causes serious eye irritation | Rapid Schiff base formation with corneal proteins. |

| H335 | May cause respiratory irritation | Volatilization of particulate matter reacting with mucosal membranes. |

The Causality of Irritation

The intrinsic hazard of 3-Chloro-4-methanesulfonyl-benzaldehyde is not due to systemic toxicity, but rather its localized reactivity. When the compound contacts biological tissues (skin, eyes, or respiratory mucosa), the highly activated electrophilic carbonyl carbon undergoes rapid nucleophilic attack by the primary amine groups ( −NH2 ) of lysine residues within structural proteins. This irreversible condensation reaction forms a Schiff base (imine), denaturing the protein and triggering an acute inflammatory cascade (H315, H319)[3].

Caption: Electrophilic activation and tissue protein reactivity driving GHS hazards.

Laboratory Safety Protocols & Spill Management

A standard SDS advises "sweeping up spills and washing the area." However, for highly reactive electrophiles, physical removal is insufficient. We must employ a self-validating chemical neutralization strategy .

Protocol 1: Self-Validating Bisulfite Neutralization Workflow

This protocol utilizes Sodium Bisulfite ( NaHSO3 ) to chemically quench the aldehyde. The bisulfite anion is a strong nucleophile that attacks the carbonyl carbon, forming a stable, water-soluble, and non-volatile α -hydroxy sulfonate adduct. This permanently eliminates the inhalation and contact hazards.

Step-by-Step Methodology:

-

Isolation & PPE: Evacuate non-essential personnel. Don chemical-resistant gloves (Nitrile, >0.11mm thickness), safety goggles, and an N95/P100 particulate respirator.

-

Containment: Surround the solid spill with an inert absorbent (e.g., vermiculite or sand) to prevent dispersion.

-

Chemical Neutralization: Slowly spray or pour a freshly prepared 10% (w/v) aqueous Sodium Bisulfite ( NaHSO3 ) solution directly onto the spill.

-

Causality: The reaction is mildly exothermic. The conversion to the sulfonate adduct physically dissolves the solid compound into the aqueous phase.

-

-

Self-Validation (The 2,4-DNPH Test): Wait 15 minutes. Swab the neutralized area and introduce the swab to a few drops of Brady's Reagent (2,4-Dinitrophenylhydrazine).

-

Validation Logic: If unreacted aldehyde remains, a bright yellow/orange precipitate will form instantly. A negative result (solution remains clear/orange without precipitate) validates that the hazard has been 100% neutralized.

-

-

Disposal: Collect the aqueous slurry into a labeled hazardous waste container for standard aqueous organic disposal.

Caption: Self-validating spill management and bisulfite neutralization workflow.

Synthetic Workflows and Downstream Applications

In drug development, 3-Chloro-4-methanesulfonyl-benzaldehyde is frequently utilized as a precursor for synthesizing complex secondary and tertiary amines via reductive amination[2].

Protocol 2: Mild Reductive Amination

This protocol details the coupling of the aldehyde with a primary amine. We specifically select Sodium Triacetoxyborohydride ( NaBH(OAc)3 ) as the reducing agent.

Step-by-Step Methodology:

-

Imine Formation: Dissolve 1.0 equivalent of 3-Chloro-4-methanesulfonyl-benzaldehyde and 1.05 equivalents of the target primary amine in anhydrous Dichloromethane (DCM) under a nitrogen atmosphere. Stir at room temperature for 2 hours.

-

Causality: The highly electrophilic nature of this specific aldehyde allows for rapid imine formation without the need for Lewis acid catalysis (like TiCl4 ), which is often required for less reactive benzaldehydes.

-

-

Selective Reduction: Add 1.5 equivalents of NaBH(OAc)3 portion-wise to the stirring solution.

-

Causality: NaBH(OAc)3 is a mild reducing agent. Unlike Sodium Borohydride ( NaBH4 ), it will selectively reduce the newly formed imine ( C=N ) intermediate without reducing any unreacted starting aldehyde ( C=O ) into an unwanted alcohol byproduct.

-

-

Self-Validation (TLC Monitoring): Monitor the reaction via Thin Layer Chromatography (TLC).

-

Validation Logic: The starting aldehyde is highly UV-active but Ninhydrin-negative. The successful formation of the secondary amine product is validated when the UV-active starting material spot disappears, and a new, distinct spot appears that stains positively (turns purple/pink) when heated with Ninhydrin stain.

-

-

Quenching & Extraction: Quench the reaction with saturated aqueous NaHCO3 to neutralize the acetic acid byproduct. Extract the organic layer, dry over Na2SO4 , and concentrate under vacuum.

Caption: Reductive amination workflow utilizing 3-Chloro-4-methanesulfonyl-benzaldehyde.

References

-

Chemsrc Database | 3-Chloro-4-fluorobenzaldehyde | CAS#:34328-61-5 | Chemsrc |[Link]

Sources

Comprehensive Technical Guide on the Physicochemical Properties, Synthesis, and Mass Spectrometric Characterization of 3-Chloro-4-methanesulfonyl-benzaldehyde

Executive Summary

In modern drug discovery and pharmaceutical manufacturing, 3-Chloro-4-(methylsulfonyl)benzaldehyde (CAS: 101349-83-1)[1] serves as a critical electrophilic building block. It is prominently utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including pentanedione derivatives targeted for the treatment of respiratory diseases such as asthma[2].

As a Senior Application Scientist, I frequently observe that failures in downstream API synthesis stem from a lack of rigorous upstream characterization. This whitepaper provides an authoritative, field-proven guide to the physicochemical properties, the mechanistic causality behind its synthesis, and a self-validating mass spectrometry protocol designed to eliminate isobaric false positives.

Physicochemical Properties & Exact Mass Analysis

In high-resolution mass spectrometry (HRMS), relying on the nominal molecular weight is inadequate for rigorous structural confirmation. To prevent isobaric interference in complex biological matrices or reaction mixtures, analysts must utilize the exact monoisotopic mass . This value is calculated using the most abundant isotopes of each constituent element ( 12 C, 1 H, 35 Cl, 16 O, 32 S).

The table below summarizes the critical quantitative data required for accurate formulation and analytical targeting.

Table 1: Quantitative Physicochemical Data

| Parameter | Value | Analytical Significance |

| Chemical Name | 3-Chloro-4-(methylsulfonyl)benzaldehyde | IUPAC standard nomenclature |

| CAS Registry Number | 101349-83-1 | Unique compound identifier |

| Molecular Formula | C 8 H 7 ClO 3 S | Defines elemental composition |

| Molecular Weight | 218.65 g/mol | Used for stoichiometric calculations |

| Exact Mass (Monoisotopic) | 217.9804 Da | Target for HRMS structural elucidation |

| [M+H] + (Calculated) | 218.9877 Da | Primary target for ESI+ mode |

| [M+Na] + (Calculated) | 240.9696 Da | Secondary target (sodium adduct) |

Synthetic Methodology: The SNAr Pathway

The synthesis of 3-chloro-4-(methylsulfonyl)benzaldehyde is predominantly achieved via a Nucleophilic Aromatic Substitution (SNAr) reaction.

Causality Behind Experimental Choices

The precursor of choice is 3-chloro-4-fluorobenzaldehyde [3]. The causality behind selecting the fluorinated analog over a chlorinated or brominated counterpart lies in the unique kinetics of the SNAr mechanism. In SNAr, the rate-determining step is the formation of the intermediate Meisenheimer complex, not the departure of the leaving group. Fluorine, being highly electronegative, exerts a profound inductive electron-withdrawing effect that strongly stabilizes this anionic intermediate. Furthermore, its position para to the strongly electron-withdrawing formyl group creates an exceptionally electrophilic carbon center, facilitating rapid and selective attack by the methanesulfinate nucleophile[2].

Step-by-Step Synthesis Protocol (Self-Validating System)

This protocol is designed with internal checkpoints to ensure high yield and purity.

-

Preparation: Dissolve 1.0 equivalent of 3-chloro-4-fluorobenzaldehyde in anhydrous dimethyl sulfoxide (DMSO). Rationale: DMSO is a polar aprotic solvent that solvates the sodium cation, leaving the methanesulfinate anion highly nucleophilic ("naked").

-

Nucleophile Addition: Add 1.2 equivalents of sodium methanesulfinate. Checkpoint: The slight stoichiometric excess ensures complete consumption of the starting material, simplifying downstream purification.

-

Thermal Activation: Stir the reaction mixture at 90–100 °C for 4–6 hours under a nitrogen atmosphere.

-

In-Process Control (IPC): Withdraw a 10 µL aliquot, quench in water, and analyze via LC-UV. Validation: Proceed to the next step only when the peak corresponding to the fluorinated starting material accounts for <1% of the total area.

-

Quenching & Isolation: Cool the mixture to room temperature and slowly pour it into ice-cold distilled water. The target product will precipitate. Filter, wash with cold water, and dry under a vacuum.

Caption: Nucleophilic aromatic substitution (SNAr) workflow for synthesizing the target benzaldehyde.

Mass Spectrometry Characterization Protocol

To definitively confirm the identity of the synthesized compound, a self-validating Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) protocol is required.

Causality Behind Isotopic Validation

A critical self-validating feature of this protocol is the integration of an isotopic pattern check. The natural abundance of 35 Cl (75.78%) and 37 Cl (24.22%) dictates a characteristic M and M+2 isotopic signature in a roughly 3:1 ratio. Therefore, the observation of a secondary peak at m/z 220.9848 with approximately 32% relative intensity (relative to the monoisotopic peak) serves as an internal validation mechanism, confirming the presence of exactly one chlorine atom in the molecular architecture.

Step-by-Step LC-HRMS Protocol

-

Sample Preparation: Dissolve the purified compound in LC-MS grade methanol to a final concentration of 1 µg/mL. Include a solvent blank to establish baseline noise.

-

Chromatography: Inject 2 µL onto a C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm). Elute using a linear gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid) over 5 minutes.

-

Ionization Parameters: Operate the mass spectrometer in Electrospray Ionization (ESI) positive mode.

-

Capillary Voltage: 3.0 kV

-

Desolvation Temperature: 350 °C

-

-

Data Acquisition: Acquire HRMS data in full scan mode (m/z 100–500) with a resolution of at least 70,000 (FWHM).

-

Self-Validation & Extraction:

-

Extract the [M+H] + chromatogram at m/z 218.9877 with a mass tolerance of ± 5 ppm.

-

Validation Check 1: Confirm the presence of the 37 Cl isotope peak at m/z 220.9848 (~32% relative abundance).

-

Validation Check 2 (MS/MS): Isolate m/z 218.98 and apply Collision-Induced Dissociation (CID) at 20-30 eV. Look for characteristic neutral losses of the formyl group (-29 Da) and the methylsulfonyl group (-79 Da).

-

Caption: Self-validating LC-HRMS workflow for the characterization and isotopic verification of the product.

References

- Title: WO2001049660A1 - A process for preparing 3-{[3-chloro-4-(methylsulfonyl)

-

Title: 3-Chloro-4-fluorobenzaldehyde | CAS#:34328-61-5 Source: Chemsrc URL: [Link]

Sources

Mechanism of action for 3-Chloro-4-methanesulfonyl-benzaldehyde derivatives

Executive Summary

3-Chloro-4-methanesulfonyl-benzaldehyde (CAS: 101349-83-1) is a highly privileged pharmacophoric building block utilized in the rational design of targeted therapeutics. While not a standalone drug, derivatives synthesized from this intermediate exhibit potent biological activities across multiple therapeutic areas, including oncology, metabolic disorders, and chronic inflammation. This whitepaper deconstructs the structural biology of this moiety, details its primary mechanisms of action (MoA), and provides self-validating experimental protocols for evaluating its derivatives.

Structural Biology & Pharmacophore Deconstruction

The versatility and potency of 3-chloro-4-methanesulfonyl-benzaldehyde derivatives stem from three distinct chemical features:

-

The Methylsulfonyl ( −SO2CH3 ) Group: A potent hydrogen-bond acceptor. In enzyme active sites, this group acts as a classic pharmacophore for inserting into secondary hydrophilic pockets, most notably defining the selectivity profile for Cyclooxygenase-2 (COX-2) inhibitors.

-

The 3-Chloro Substitution: The addition of a halogen adjacent to the sulfonyl group introduces highly electronegative, lipophilic bulk. This steric shielding restricts the rotational degree of freedom of the phenyl ring, locking the molecule into a bioactive conformation. In allosteric modulators, this specific substitution has been shown to enhance potency by 9- to 15-fold compared to des-chloro analogues [1].

-

The Aldehyde Handle: Serves as a highly reactive electrophilic center for synthesizing complex derivatives, such as Knoevenagel condensations to yield bioactive diketones for respiratory diseases [2], or reductive aminations for kinase inhibitors.

Core Mechanisms of Action

Pathway A: Selective Cyclooxygenase-2 (COX-2) Inhibition

Derivatives such as 4,5-diaryl-3(2H)-furanones utilize the 3-chloro-4-methanesulfonylphenyl group to achieve highly selective COX-2 inhibition [3]. The −SO2CH3 group penetrates the COX-2 specific side pocket—a region accessible due to the substitution of Ile523 (in COX-1) with the smaller Val523 (in COX-2). Once inside, it forms critical hydrogen bonds with Arg513 and His90. Concurrently, the 3-chloro group enhances van der Waals contacts with the pocket lining, increasing the residence time of the inhibitor and halting the synthesis of pro-inflammatory Prostaglandin E2 (PGE2).

Fig 1: COX-2 inhibition pathway by 3-chloro-4-methanesulfonylphenyl derivatives.

Pathway B: Glucokinase (GK) Allosteric Activation

In the development of anti-diabetic agents (e.g., Piragliatin analogues), the 3-chloro-4-(methylsulfonyl)phenyl moiety acts as a potent allosteric activator of Glucokinase [1]. By binding to an allosteric hinge region distinct from the active site, these derivatives lower the S0.5 (substrate concentration at half-maximal velocity) for glucose. This shifts the enzyme into its active, closed conformation, thereby stimulating glycolysis and subsequent insulin secretion in pancreatic β -cells.

Fig 2: Allosteric activation of Glucokinase triggering downstream insulin secretion.

Pathway C: PI3K Catalytic Domain Inhibition

Parallel synthesis approaches have leveraged the 3-chloro-4-methanesulfonylbenzaldehyde scaffold to target non-conserved regions of the Phosphoinositide 3-kinase (PI3K) catalytic domain. These derivatives act as pan-PI3K inhibitors, blocking the PI3K/AKT/mTOR signaling axis critical for tumor cell proliferation and survival [4].

Experimental Workflows for MoA Validation

To ensure rigorous scientific integrity, the following self-validating protocols are designed to evaluate the causality and kinetic behavior of these derivatives.

Protocol A: In Vitro COX-1/COX-2 Selectivity Profiling

Objective: Quantify the differential inhibitory potency ( IC50 ) of derivatives against COX-1 and COX-2. Causality: This assay utilizes N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD). TMPD oxidation by the peroxidase activity of COX yields a blue product. Because peroxidase activity is stoichiometrically coupled to cyclooxygenase activity, TMPD provides a highly reliable, continuous kinetic readout of enzyme inhibition.

-

Enzyme Preparation: Reconstitute recombinant human COX-1 and COX-2 in Tris-HCl buffer (100 mM, pH 8.0) containing 1 µM hematin. Note: Hematin is strictly required as a prosthetic group for the peroxidase active site; without it, the coupled TMPD reaction will fail.

-

Inhibitor Incubation: Dispense 10 µL of derivative solutions (serial dilutions in DMSO, final DMSO <1%) into a 96-well microplate. Add 150 µL of the enzyme mixture and incubate for 15 minutes at 25°C. Note: Pre-incubation is critical. Methylsulfonyl derivatives exhibit time-dependent, slow-binding kinetics as they displace water molecules to insert into the COX-2 secondary pocket.

-

Reaction Initiation: Add 20 µL of TMPD (100 µM final) and 20 µL of Arachidonic Acid (100 µM final) to initiate the reaction.

-

Kinetic Readout: Measure absorbance continuously at 590 nm for 5 minutes.

-

Self-Validation System: Include Rofecoxib as a positive control for COX-2 selectivity and Indomethacin as a non-selective control. Calculate the Selectivity Index (SI) = IC50(COX-1)/IC50(COX-2) .

Protocol B: Glucokinase (GK) Allosteric Activation Assay

Objective: Determine the EC50 and fold-activation of GK by derivative compounds. Causality: GK produces Glucose-6-Phosphate (G6P), which lacks a direct chromophore. By coupling the reaction with Glucose-6-Phosphate Dehydrogenase (G6PDH), G6P is oxidized while concomitantly reducing NAD+ to NADH, allowing for precise fluorometric detection.

-

Buffer Formulation: Prepare HEPES buffer (50 mM, pH 7.4) containing 25 mM KCl, 2 mM MgCl 2 , and 1 mM DTT. Note: DTT is essential to maintain the crucial sulfhydryl groups of GK in a reduced state, preventing spontaneous oxidative inactivation.

-

Coupling System: Add 1 mM ATP, 1 mM NAD+, and 2 U/mL G6PDH to the buffer.

-

Compound Addition: Add the 3-chloro-4-methanesulfonylphenyl derivative (0.1 nM to 10 µM) to the wells.

-

Enzyme & Substrate: Add recombinant human pancreatic GK (50 nM). Initiate the reaction by adding D-Glucose at a sub-saturating concentration (5 mM). Note: Using a sub-saturating glucose concentration (below its normal S0.5 of ~8 mM) ensures the assay is highly sensitive to allosteric activators that shift the enzyme's affinity.

-

Fluorometric Detection: Monitor NADH fluorescence (Ex: 340 nm, Em: 460 nm) kinetically for 20 minutes.

-

Self-Validation System: Plot the reaction velocity vs. compound concentration to derive the EC50 . Use a validated GK activator standard to confirm assay dynamic range.

Quantitative Data Summary

The table below synthesizes the pharmacological parameters of various derivative classes synthesized from the 3-chloro-4-methanesulfonyl-benzaldehyde core, highlighting the structure-activity relationship (SAR) contributions.

| Derivative Class | Primary Target | Therapeutic Indication | Key Structural Contribution | Representative Potency |

| Pyrazine/Thiazole Amides | Glucokinase (GK) | Type 2 Diabetes | 3-Chloro steric lock enhances allostery (9-15x vs des-chloro) | |

| Diaryl-3(2H)-furanones | COX-2 | Inflammation / Pain | −SO2CH3 insertion into Val523 pocket | |

| Substituted Diketones | Phenotypic | Asthma / COPD | Aldehyde-derived Knoevenagel core | In vivo efficacy models |

| Pan-PI3K Inhibitors | PI3K Catalytic Domain | Oncology | Binding to non-conserved domain regions |

References

-

Discovery of Piragliatin—First Glucokinase Activator Studied in Type 2 Diabetic Patients Source: ACS Publications URL:1

-

A process for preparing 3-{[3-chloro-4-(methylsulfonyl)-phenyl]methylene}-2,4-pentanedione (WO2001049660A1) Source: Google Patents URL:2

-

4,5-diaryl-3(2h)-furanone derivatives as cyclooxygenase-2 inhibitors (HU227863B1) Source: Google Patents URL:3

-

1396341-65-3 - PI3K Inhibitor 1 Source: LookChem URL:4

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. WO2001049660A1 - A process for preparing 3-{[3-chloro-4-(methylsulfonyl)-phenyl]methylene}-2,4-pentanedione - Google Patents [patents.google.com]

- 3. HU227863B1 - 4,5-diaryl-3(2h)-furanone derivatives as cyclooxygenase-2 inhibitors and pharmaceutical compositions containing them - Google Patents [patents.google.com]

- 4. lookchem.com [lookchem.com]

Physicochemical Profiling of 3-Chloro-4-methanesulfonylbenzaldehyde: Phase Transition Dynamics and Analytical Methodologies

Executive Summary

In the realm of active pharmaceutical ingredient (API) synthesis and agrochemical development, 3-Chloro-4-methanesulfonylbenzaldehyde (CAS: 101349-83-1) serves as a critical intermediate. The presence of three distinct functional groups—a formyl group, a chloro substituent, and a methanesulfonyl moiety—imparts unique thermodynamic properties to the molecule. Understanding its phase transition temperatures, specifically the melting point ( Tm ) and boiling point ( Tb ), is paramount for optimizing reaction conditions, designing purification workflows (e.g., crystallization, distillation), and ensuring safe storage.

This whitepaper provides an in-depth technical analysis of the physicochemical properties of 3-Chloro-4-methanesulfonylbenzaldehyde, explains the causality behind its thermodynamic behavior, and outlines field-proven, self-validating protocols for empirical phase transition analysis.

Structural Causality and Thermodynamic Principles

The physical state and phase transition temperatures of any organic compound are governed by the cumulative strength of its intermolecular forces (IMFs). For 3-Chloro-4-methanesulfonylbenzaldehyde, the molecular architecture dictates a highly ordered solid state and a significantly elevated boiling point [1].

-

Methanesulfonyl Group ( −SO2CH3 ): This moiety is highly polar. The strong dipole-dipole interactions and potential for intermolecular hydrogen bonding (with trace moisture or protic solvents) drastically increase the crystal lattice energy, driving up the melting point.

-

Chloro Substituent ( −Cl ): Positioned ortho to the sulfonyl group, the chlorine atom introduces significant electron-withdrawing inductive effects. Its large electron cloud increases polarizability, enhancing London dispersion forces and enabling halogen bonding within the crystal lattice.

-

Aldehyde Group ( −CHO ): The carbonyl oxygen acts as a hydrogen bond acceptor and contributes to the overall molecular dipole moment, further reducing vapor pressure and elevating the boiling point.

Table 1: Physicochemical Properties Summary

Note: Due to the specialized nature of this intermediate, empirical values are often proprietary. The values below represent high-confidence predictive data based on Quantitative Structure-Property Relationship (QSPR) models and structurally analogous compounds [2].

| Property | Value / Description | Impact on Phase Transition |

| Molecular Formula | C8H7ClO3S | High molecular weight (218.66 g/mol ) increases dispersion forces. |

| Physical State (at STP) | Solid (Crystalline powder) | High lattice energy necessitates elevated Tm . |

| Predicted Melting Point | 110∘C−135∘C | Dictated by strong dipole-dipole interactions from the sulfonyl group. |

| Predicted Boiling Point | 390∘C−430∘C (at 760 mmHg) | Low vapor pressure due to cumulative polarity; prone to thermal degradation before boiling. |

| Flash Point | >150∘C (Predicted) | High thermal stability threshold. |

Structure-Property Relationship Visualization

The following diagram maps the specific functional groups of 3-Chloro-4-methanesulfonylbenzaldehyde to their corresponding thermodynamic effects.

Fig 1: Impact of functional groups on the phase transition temperatures.

Experimental Methodologies for Phase Transition Analysis

Because 3-Chloro-4-methanesulfonylbenzaldehyde contains a reactive aldehyde and a thermally sensitive sulfonyl group, standard open-capillary melting point tests or simple distillation setups can yield inaccurate results due to oxidative degradation or thermal decomposition. To ensure scientific integrity, researchers must employ self-validating instrumental techniques.

Protocol A: Melting Point Determination via Differential Scanning Calorimetry (DSC)

DSC is the gold standard for determining the exact melting point ( Tm ) and enthalpy of fusion ( ΔHf ) while mitigating the risk of visual misinterpretation [3].

Step-by-Step Workflow:

-

Calibration: Calibrate the DSC instrument using high-purity Indium ( Tm=156.6∘C ) to ensure thermal accuracy.

-

Sample Preparation: Accurately weigh 2.0 to 5.0 mg of desiccated 3-Chloro-4-methanesulfonylbenzaldehyde into an aluminum DSC pan.

-

Hermetic Sealing: Crimp the pan with a hermetic lid to prevent the escape of volatile impurities or moisture, which can artificially depress the melting point.

-

Purge Gas: Establish a dry Nitrogen ( N2 ) purge at 50 mL/min to prevent oxidation of the aldehyde group during heating.

-

Heating Ramp: Equilibrate the sample at 25∘C , then apply a linear heating rate of 10∘C/min up to 160∘C .

-

Data Analysis: Identify the endothermic melting peak. The extrapolated onset temperature is recorded as the true thermodynamic melting point, while the peak maximum indicates the completion of the phase transition.

Fig 2: Self-validating DSC workflow for accurate melting point determination.

Protocol B: Boiling Point & Thermal Stability via Thermogravimetric Analysis (TGA)

Given the high predicted boiling point ( >390∘C ), 3-Chloro-4-methanesulfonylbenzaldehyde is highly susceptible to thermal decomposition before it reaches a true boil at atmospheric pressure. Therefore, TGA coupled with Mass Spectrometry (TGA-MS) is the required protocol to differentiate between boiling (vaporization) and degradation.

Step-by-Step Workflow:

-

Sample Loading: Place 5.0 mg of the compound into a platinum or alumina TGA crucible.

-

Atmosphere Control: Utilize an inert Argon ( Ar ) atmosphere to eliminate oxidative degradation.

-

Thermal Ramp: Heat the sample from 25∘C to 500∘C at a rate of 20∘C/min .

-

Mass Loss Monitoring: Monitor the derivative thermogravimetry (DTG) curve.

-

Evolved Gas Analysis (Validation): Use the coupled MS to analyze the evolved gases. If the MS detects the intact molecular ion ( m/z≈218 ), the mass loss corresponds to the boiling point. If fragments (e.g., loss of SO2 or Cl ) are detected, the compound is decomposing rather than boiling. In such cases, the boiling point must be reported as "Decomposes prior to boiling" or extrapolated using reduced-pressure (vacuum) distillation data.

Conclusion

The melting and boiling points of 3-Chloro-4-methanesulfonylbenzaldehyde are heavily influenced by the synergistic electron-withdrawing and polar nature of its functional groups. For drug development professionals utilizing this intermediate, assuming standard phase transition behavior is a critical error. The high lattice energy guarantees a stable solid at room temperature, but its elevated boiling point necessitates vacuum conditions for any distillation-based purification to prevent thermal degradation. Researchers must rely on controlled thermal analysis (DSC/TGA) rather than traditional visual capillary methods to ensure data integrity and process safety.

References

-

LookChem Database. "3-Chloro-4-methanesulfonyl-benzaldehyde Properties and Suppliers." LookChem. Available at:[Link]

-

National Center for Biotechnology Information. "PubChem Compound Summary for Predictive QSPR Modeling." PubChem. Available at: [Link]

-

ASTM International. "ASTM E794 - Standard Test Method for Melting And Crystallization Temperatures By Thermal Analysis." ASTM Standards. Available at:[Link]

Architecting Therapeutics: A Technical Guide to 3-Chloro-4-methanesulfonyl-benzaldehyde (CAS 101349-83-1)

As a Senior Application Scientist overseeing active pharmaceutical ingredient (API) process development, I approach chemical synthesis not as a series of isolated steps, but as a continuous, logical architecture. 3-Chloro-4-methanesulfonyl-benzaldehyde (CAS 101349-83-1) is a highly versatile electrophilic building block utilized in the synthesis of advanced therapeutics[1].

This whitepaper deconstructs the structural logic, upstream synthesis, and downstream pharmaceutical applications of this critical intermediate, ensuring that every protocol described functions as a self-validating system.

Physicochemical & Structural Rationale

The reactivity of CAS 101349-83-1 is dictated by its highly electron-deficient aromatic ring. The synergistic electron-withdrawing effects of the formyl (-CHO), chloro (-Cl), and methanesulfonyl (-SO₂CH₃) groups activate the molecule for specialized downstream condensations while stabilizing intermediate transition states.

Table 1: Physicochemical Profile

| Parameter | Specification |

| IUPAC Name | 3-Chloro-4-(methylsulfonyl)benzaldehyde |

| CAS Registry Number | 101349-83-1 |

| Molecular Formula | C8H7ClO3S |

| Molecular Weight | 218.66 g/mol |

| SMILES String | CS(=O)(=O)c1ccc(C=O)cc1Cl |

| Key Precursor | 3-Chloro-4-fluorobenzaldehyde (CAS 34328-61-5)[2] |

Upstream Processing: The SNAr Pathway

To synthesize CAS 101349-83-1, we rely on a Nucleophilic Aromatic Substitution (SNAr) reaction. The starting material, 3-chloro-4-fluorobenzaldehyde, is specifically chosen because the highly electronegative fluorine atom activates the C4 position. The formyl group at C1 provides resonance stabilization for the Meisenheimer complex, allowing the methanesulfinate anion to regiospecifically displace the fluoride ion[2].

Mechanistic Causality & Self-Validating Protocol

-

Reagent Preparation: Dissolve 3-chloro-4-fluorobenzaldehyde (1.0 eq) in anhydrous Dimethyl Sulfoxide (DMSO).

-

Causality: DMSO is a polar aprotic solvent. It aggressively solvates the sodium cation of the incoming salt, leaving the methanesulfinate anion "naked" and highly nucleophilic, drastically accelerating reaction kinetics.

-

-

Nucleophile Addition: Add sodium methanesulfinate (1.2 eq) portion-wise at room temperature to control the initial exotherm.

-

Thermal Activation: Heat the reaction mixture to 80°C for 4-6 hours.

-

Self-Validation: Monitor the reaction via Thin Layer Chromatography (TLC) using Hexane/EtOAc (3:1). The protocol validates itself when the high-Rf starting material spot completely disappears, replaced by a highly UV-active, lower-Rf product spot (retarded by the polar sulfonyl group).

-

-

Quenching & Isolation: Pour the mixture into ice water.

-

Causality: The highly lipophilic product will instantly precipitate out of the aqueous phase, while the DMSO and unreacted salts remain dissolved, allowing for a simple filtration harvest.

-

Nucleophilic aromatic substitution (SNAr) pathway for synthesizing CAS 101349-83-1.

Downstream Application: Respiratory Drug Candidate Synthesis

One of the most critical applications of CAS 101349-83-1 is its role as the primary electrophile in the synthesis of 3-{[3-chloro-4-(methylsulfonyl)phenyl]methylene}-2,4-pentanedione , a substituted diketone patented for the prevention and treatment of respiratory diseases, specifically asthma[3].

This transformation is achieved via a Knoevenagel condensation.

Table 2: Knoevenagel Condensation Stoichiometry

| Reagent / Material | Equivalents | Function |

| CAS 101349-83-1 | 1.0 eq | Electrophilic Substrate |

| 2,4-Pentanedione | 1.1 eq | Active Methylene / Nucleophile |

| Piperidine | 0.1 eq | Secondary Amine Catalyst |

| 2-Propanol | 10 Vol | Solvent & Crystallization Medium |

Mechanistic Causality & Self-Validating Protocol

-

Substrate Solvation: Suspend CAS 101349-83-1 in 2-propanol. Warm to 50–70°C to ensure complete dissolution, then cool to ambient temperature[3].

-

Catalytic Activation: Add 2,4-pentanedione followed by catalytic piperidine.

-

Causality: Piperidine acts as a secondary amine organocatalyst. It attacks the aldehyde to form a highly electrophilic iminium ion intermediate. This lowers the LUMO energy of the substrate, facilitating rapid attack by the enolate of 2,4-pentanedione.

-

-

Condensation & Self-Purification: Stir the solution overnight at room temperature.

-

Self-Validation: This step is an elegant, self-validating system. As the reaction proceeds, the resulting target molecule forms an extended conjugated system. This drastically reduces its solubility in 2-propanol, causing it to spontaneously crystallize out of solution. According to Le Chatelier's principle, this precipitation drives the equilibrium forward to completion and eliminates the need for chromatographic purification[3].

-

-

Harvesting: Filter the crystalline solid and wash with cold 2-propanol to remove trace piperidine catalyst and unreacted diketone.

Workflow of Knoevenagel condensation yielding the asthma therapeutic candidate.

Analytical Validation Framework

To ensure the integrity of the synthesized CAS 101349-83-1 before deploying it into downstream API workflows, the following analytical validations must be met:

-

HPLC (High-Performance Liquid Chromatography): Purity must exceed 98.0% (Area %). The sulfonyl group provides excellent retention on standard C18 reverse-phase columns.

-

¹H NMR (Proton Nuclear Magnetic Resonance): A distinct singlet near δ 10.0 ppm confirms the presence of the intact formyl (-CHO) proton, while a sharp singlet near δ 3.3 ppm validates the integration of the methylsulfonyl (-SO₂CH₃) group.

-

LC-MS (Liquid Chromatography-Mass Spectrometry): The expected [M+H]⁺ peak at m/z 219 (with the characteristic 3:1 isotopic ratio indicating a single chlorine atom) confirms the exact molecular weight.

References

1.[1] Title: 4-(4-Chlorobenzenesulfonyl)benzaldehyde | 77422-24-3 | C13H9ClO3S | Appchem Source: appchemical.com URL:

2.[2] Title: 3-Chloro-4-fluorobenzaldehyde | CAS#:34328-61-5 | Chemsrc Source: chemsrc.com URL:

3.[3] Title: WO2001049660A1 - A process for preparing 3-{[3-chloro-4-(methylsulfonyl)-phenyl]methylene}-2,4-pentanedione - Google Patents Source: google.com URL:

Sources

Application Note: Synthesis and Derivatization of 3-Chloro-4-(methylsulfonyl)benzaldehyde

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Application: Core intermediate synthesis for respiratory disease therapeutics and COX-2 inhibitors.

Scientific Rationale & Mechanistic Causality

3-Chloro-4-(methylsulfonyl)benzaldehyde is a highly versatile electrophilic intermediate used extensively in the pharmaceutical industry to synthesize substituted diketones and related bioactive derivatives[1]. The derivatization of this compound via Knoevenagel condensation yields critical active pharmaceutical ingredients (APIs), such as 3-{[3-chloro-4-(methylsulfonyl)phenyl]methylene}-2,4-pentanedione, which have been investigated for the prevention and treatment of respiratory diseases like asthma[1].

Designing a scalable protocol for this derivative requires strict control over reaction kinetics and thermodynamic equilibria. This guide outlines a two-step, self-validating workflow:

-

Nucleophilic Aromatic Substitution (SNAr): The synthesis begins with the SNAr of 3,4-dichlorobenzaldehyde using sodium methanesulfinate[1]. Causality: The regioselectivity is driven by the strong electron-withdrawing nature of the formyl group (-CHO), which specifically activates the para-chlorine atom by stabilizing the intermediate Meisenheimer complex.

-

Knoevenagel Condensation: The core aldehyde is reacted with a 1,3-dicarbonyl (2,4-pentanedione)[1]. Causality: A synergistic catalytic system of a secondary amine (piperidine) and a weak organic acid (formic acid) is employed[2]. The amine and acid react with the aldehyde to form a highly electrophilic iminium ion intermediate, significantly lowering the activation energy barrier. Furthermore, conducting the reaction in 2-propanol is a deliberate thermodynamic choice: the final diketone derivative has poor solubility in cold 2-propanol, causing it to precipitate out of solution[1]. This precipitation drives the equilibrium forward (Le Chatelier's Principle) and eliminates the need for complex downstream chromatographic purification[1].

Experimental Workflow Visualization

The following diagram illustrates the chemical workflow, highlighting the phase separations that act as built-in purification steps.

Workflow for the synthesis of 3-chloro-4-(methylsulfonyl)benzaldehyde and its diketone derivative.

Step-by-Step Experimental Protocols

Protocol A: Synthesis of the Core Intermediate (3-Chloro-4-methanesulfonylbenzaldehyde)

Note: This step is highly sensitive to moisture, which can lead to competitive hydrolysis of the aryl chloride.

-

Preparation: In an oven-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3,4-dichlorobenzaldehyde (1.0 eq) in anhydrous Dimethyl Sulfoxide (DMSO) to achieve a 0.5 M concentration.

-

Reagent Addition: Add anhydrous sodium methanesulfinate (1.2 eq) in a single portion.

-

Reaction: Purge the system with nitrogen and heat the mixture to 90 °C for 4 to 8 hours. Monitor the consumption of the starting material via TLC (Hexanes/EtOAc, 3:1).

-

Quenching & Isolation (Self-Validation): Once complete, cool the mixture to room temperature and pour it slowly into crushed ice/water (3x the volume of DMSO). The sudden change in polarity will cause the 3-chloro-4-(methylsulfonyl)benzaldehyde to precipitate as a solid.

-

Purification: Filter the precipitate under vacuum, wash thoroughly with distilled water to remove residual DMSO and unreacted salts, and dry under high vacuum.

Protocol B: Knoevenagel Derivatization to 3-{[3-Chloro-4-(methylsulfonyl)phenyl]methylene}-2,4-pentanedione

This protocol utilizes a highly optimized solvent/catalyst ratio to ensure direct product crystallization[2].

-

Solvent & Substrate Mixing: To a reaction vessel, add 2.5 g (11.4 mmol) of the synthesized 3-chloro-4-(methylsulfonyl)benzaldehyde and suspend it in 70 mL of reagent-grade 2-propanol[2].

-

Catalyst Addition: Add 0.13 mL of piperidine and 0.05 mL of formic acid to the suspension[2]. Ensure the molar ratio of amine to acid is approximately 1:1[2].

-

Dicarbonyl Addition: Introduce 2.6 mL (25.3 mmol) of 2,4-pentanedione to the mixture while stirring at 20 °C[2].

-

Reaction Progression: Stir the solution overnight at ambient temperature (20 °C)[2].

-

In-Process Control: As the reaction progresses, the product will begin to crash out of the 2-propanol solution. This visual precipitation is a self-validating indicator of successful conversion[2].

-

-

Isolation: Filter the resulting suspension under vacuum. Wash the filter cake with cold 2-propanol to remove any unreacted 2,4-pentanedione and catalyst residues[1].

-

Drying: Dry the isolated product under vacuum at 40 °C to constant weight.

Quantitative Data & Reaction Metrics

Table 1: Reagent Quantities and Equivalents for Knoevenagel Condensation [2]

| Reagent | Function | Quantity | Equivalents |

| 3-Chloro-4-(methylsulfonyl)benzaldehyde | Limiting Reactant | 2.5 g (11.4 mmol) | 1.0 eq |

| 2,4-Pentanedione | 1,3-Dicarbonyl | 2.6 mL (25.3 mmol) | 2.2 eq |

| Piperidine | Base Catalyst | 0.13 mL (1.3 mmol) | 0.11 eq |

| Formic Acid | Acid Co-catalyst | 0.05 mL (1.3 mmol) | 0.11 eq |

| 2-Propanol | Solvent | 70 mL | N/A |

Table 2: Expected Reaction Metrics [2]

| Workflow Step | Time | Temperature | Expected Yield | Product Purity / MP |

| Protocol A (SNAr) | 4 - 8 hours | 90 °C | ~80% | N/A |

| Protocol B (Condensation) | Overnight | 20 °C | 60% | 140–142 °C |

Troubleshooting & Optimization Insights

-

Failure to Precipitate in Protocol B: If the final diketone derivative does not precipitate, the 2-propanol may contain too much moisture, or the ambient temperature is too high. Cool the mixture to 0–5 °C in an ice bath to force crystallization. Do not substitute 2-propanol with DMF entirely, as DMF will keep the product in solution, necessitating an aqueous workup[1].

-

Low Yield in Protocol A: Ensure the sodium methanesulfinate is strictly anhydrous. The presence of water at 90 °C will cause the hydroxide ions to outcompete the methanesulfinate, leading to the formation of 3-chloro-4-hydroxybenzaldehyde as an unwanted byproduct.

References

- Title:A process for preparing 3-{[3-chloro-4-(methylsulfonyl)-phenyl]methylene}-2,4-pentanedione (Patent No. WO2001049660A1)

Sources

Application Notes and Protocols: Catalytic Cross-Coupling of 3-Chloro-4-methanesulfonyl-benzaldehyde

Introduction: Unlocking the Potential of a Versatile Building Block

3-Chloro-4-methanesulfonyl-benzaldehyde is a highly functionalized aromatic compound of significant interest to researchers in medicinal chemistry and materials science. The presence of three distinct functional groups—an aldehyde, a chloro substituent, and a methanesulfonyl group—offers a rich platform for molecular elaboration. The chloro group, in particular, serves as a key handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.

However, the successful implementation of cross-coupling strategies with this substrate is not without its challenges. Aryl chlorides are notoriously less reactive than their bromide and iodide counterparts due to the stronger C-Cl bond.[1][2] Fortunately, the electronic nature of 3-Chloro-4-methanesulfonyl-benzaldehyde provides a distinct advantage. Both the methanesulfonyl (-SO2Me) and aldehyde (-CHO) groups are strongly electron-withdrawing, which deactivates the aromatic ring towards electrophilic substitution but, crucially, activates the C-Cl bond towards oxidative addition—the rate-limiting step in many palladium-catalyzed cycles.[3][4][5][6]

This guide provides a comprehensive overview of catalyst systems and detailed protocols for the four major classes of cross-coupling reactions—Suzuki-Miyaura, Heck-Mizoroki, Sonogashira, and Buchwald-Hartwig—as they apply to 3-Chloro-4-methanesulfonyl-benzaldehyde. The protocols and catalyst choices have been carefully selected to maximize reactivity while preserving the integrity of the sensitive aldehyde functionality.

Catalyst Selection: The Key to Efficient C-Cl Bond Activation

The primary hurdle in cross-coupling reactions of aryl chlorides is the cleavage of the inert C-Cl bond. Overcoming this requires catalyst systems that are both highly active and thermally stable. The key to achieving this lies in the choice of the ligand coordinated to the palladium center.

Rationale for Ligand Selection:

For electron-deficient aryl chlorides like our target substrate, the most effective ligands are typically bulky and electron-rich.[1]

-

Bulky, Electron-Rich Phosphines: Ligands developed by the Buchwald group, such as XPhos and SPhos, have proven to be exceptionally versatile for the coupling of challenging aryl chlorides.[7] Their steric bulk promotes the formation of a monoligated, 14-electron Pd(0) species, which is highly reactive in the oxidative addition step. The electron-rich nature of these phosphines increases the electron density on the palladium center, further facilitating the cleavage of the C-Cl bond.[8]

-

N-Heterocyclic Carbenes (NHCs): NHCs are another class of highly effective ligands for activating aryl chlorides. They are strong σ-donors, which increases the catalytic activity of the palladium center.[9] Furthermore, the strong Pd-NHC bond imparts high thermal stability to the catalyst complex, allowing for reactions to be run at elevated temperatures, which is often necessary for aryl chloride substrates.[10][11]

Recommended Catalyst Systems

| Cross-Coupling Reaction | Recommended Catalyst System | Rationale |

| Suzuki-Miyaura | Pd₂(dba)₃ / XPhos or SPhos | Buchwald ligands are highly effective for Suzuki couplings of electron-deficient aryl chlorides, offering high turnover numbers and yields.[7][12] |

| Heck-Mizoroki | Pd(OAc)₂ / NHC ligand (e.g., IPr) | NHC-Pd complexes exhibit high thermal stability and are efficient for Heck reactions of activated aryl chlorides.[9][10][13] |

| Sonogashira | PdCl₂(PCy₃)₂ | A bulky, electron-rich phosphine ligand that is effective in copper-free Sonogashira couplings of aryl chlorides.[14][15] |

| Buchwald-Hartwig Amination | Pd₂(dba)₃ / XPhos or BrettPhos | Buchwald's biarylphosphine ligands are the gold standard for C-N coupling with challenging aryl chlorides.[16][17] |

Application Notes & Protocols

Suzuki-Miyaura Coupling: C-C Bond Formation with Boronic Acids

The Suzuki-Miyaura reaction is a powerful method for the formation of biaryl structures. For 3-Chloro-4-methanesulfonyl-benzaldehyde, the use of a bulky, electron-rich phosphine ligand is critical for efficient coupling.

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

-

Reaction Setup: To an oven-dried Schlenk tube, add 3-Chloro-4-methanesulfonyl-benzaldehyde (1.0 mmol), the desired arylboronic acid (1.2 mmol), potassium phosphate (K₃PO₄, 2.0 mmol), Pd₂(dba)₃ (0.02 mmol, 2 mol% Pd), and XPhos (0.04 mmol, 4 mol%).

-

Solvent Addition: Evacuate and backfill the tube with argon three times. Add anhydrous 1,4-dioxane (5 mL) via syringe.

-

Reaction Conditions: Stir the mixture at 100 °C for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

-

Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel.

Notes:

-

The use of a strong, non-nucleophilic base like K₃PO₄ is recommended to avoid side reactions with the aldehyde group.

-

Thorough degassing of the solvent is crucial to prevent catalyst deactivation.

-

For less reactive boronic acids, higher catalyst loading or temperature may be required.

Heck-Mizoroki Reaction: C-C Bond Formation with Alkenes

The Heck reaction enables the arylation of alkenes. For electron-deficient aryl chlorides, NHC-ligated palladium catalysts often provide superior results.[11]

Caption: Catalytic cycle of the Heck-Mizoroki reaction.

Experimental Protocol: Heck-Mizoroki Reaction

-

Reaction Setup: In a sealed tube, combine 3-Chloro-4-methanesulfonyl-benzaldehyde (1.0 mmol), the alkene (e.g., styrene, 1.5 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), and an imidazolium salt ligand precursor (e.g., IPr·HCl, 0.04 mmol, 4 mol%).

-

Base and Solvent: Add a non-nucleophilic base such as potassium carbonate (K₂CO₃, 2.0 mmol) and a polar aprotic solvent like DMF or DMA (5 mL).

-

Reaction Conditions: Seal the tube and heat the mixture to 120-140 °C for 18-36 hours.

-

Work-up: After cooling, dilute the mixture with water and extract with an organic solvent like ethyl acetate or toluene.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate. Purify the residue by column chromatography.

Notes:

-

The choice of base and solvent can significantly impact the reaction outcome.

-

High temperatures are often required for the Heck coupling of aryl chlorides.[13]

-

The addition of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can sometimes improve yields.[10]

Sonogashira Coupling: C-C Bond Formation with Terminal Alkynes

The Sonogashira reaction is a reliable method for synthesizing arylalkynes. A copper-free protocol is recommended to prevent potential side reactions and homocoupling of the alkyne.

Caption: Catalytic cycle of the copper-free Sonogashira reaction.

Experimental Protocol: Copper-Free Sonogashira Coupling

-

Reaction Setup: To a Schlenk tube, add 3-Chloro-4-methanesulfonyl-benzaldehyde (1.0 mmol), PdCl₂(PCy₃)₂ (0.03 mmol, 3 mol%), and cesium carbonate (Cs₂CO₃, 2.0 mmol).

-

Reagent Addition: Evacuate and backfill the tube with argon. Add anhydrous DMSO (5 mL) followed by the terminal alkyne (1.5 mmol).

-

Reaction Conditions: Stir the mixture at 100-120 °C for 12-24 hours.[15]

-

Work-up: Cool the reaction mixture, pour it into water, and extract with ethyl acetate.

-

Purification: Wash the organic phase with brine, dry it over anhydrous Na₂SO₄, and remove the solvent in vacuo. Purify the product by flash chromatography.

Notes:

-

The use of a bulky, electron-rich phosphine ligand like tricyclohexylphosphine (PCy₃) is key to the success of this copper-free method.[14]

-

DMSO is an effective solvent for this transformation.[15]

-

The choice of base is critical; Cs₂CO₃ is often superior for aryl chlorides.

Buchwald-Hartwig Amination: C-N Bond Formation

This reaction is a cornerstone of modern synthetic chemistry for the formation of arylamines. The choice of ligand and base is paramount for achieving high yields with the electron-deficient 3-Chloro-4-methanesulfonyl-benzaldehyde.

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol: Buchwald-Hartwig Amination

-

Reaction Setup: In a glovebox or under an inert atmosphere, charge a vial with Pd₂(dba)₃ (0.015 mmol, 1.5 mol% Pd), XPhos (0.03 mmol, 3.0 mol%), and sodium tert-butoxide (NaOtBu, 1.4 mmol).

-

Reagent Addition: Add 3-Chloro-4-methanesulfonyl-benzaldehyde (1.0 mmol) and the desired amine (1.2 mmol).

-

Solvent and Reaction: Add anhydrous toluene or 1,4-dioxane (4 mL). Seal the vial and stir at 80-110 °C for 6-24 hours.

-

Work-up: After cooling, pass the reaction mixture through a short plug of silica gel, eluting with ethyl acetate.

-

Purification: Concentrate the filtrate and purify the crude product by crystallization or column chromatography.

Notes:

-

A strong, non-nucleophilic base like NaOtBu or LHMDS is required.[16][18]

-

The reaction is highly sensitive to air and moisture; strict inert atmosphere techniques are necessary.

-

The choice of ligand can be critical, especially for challenging amine coupling partners.

Conclusion

3-Chloro-4-methanesulfonyl-benzaldehyde is a valuable and versatile substrate for palladium-catalyzed cross-coupling reactions. Its electron-deficient nature, which makes the C-Cl bond susceptible to oxidative addition, is a key advantage. By selecting the appropriate catalyst system—typically one based on a bulky, electron-rich phosphine or an N-heterocyclic carbene ligand—a wide array of derivatives can be synthesized in good to excellent yields. The protocols outlined in this guide provide a solid foundation for researchers to explore the rich chemistry of this important building block.

References

- Palladium-Catalyzed Carbonylation and Coupling Reactions of Aryl Chlorides and Amines. (n.d.). ACS Publications.

- Mizoroki–Heck Reactions Catalysed by (N-Heterocyclic Carbene)PdCl2(Et3N) Complexes. (2014, June 10). Synlett.

- Palladium(II)-catalyzed C-H bond arylation of electron-deficient arenes at room temperature. (2011). Angewandte Chemie.

- Buchwald Phosphine Ligands. (n.d.). Merck Millipore.

- N-Heterocyclic carbene–palladium(II)-1-methylimidazole complex catalyzed Mizoroki–Heck reaction of aryl chlorides with styrenes. (2012, November 12). Beilstein Journal of Organic Chemistry.

- Efficient Copper-Free PdCl2(PCy3)2-Catalyzed Sonogashira Coupling of Aryl Chlorides with Terminal Alkynes. (n.d.). Organic Chemistry Portal.

- Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. (n.d.). ResearchGate.

- Rapid and Efficient Pd-Catalyzed Sonogashira Coupling of Aryl Chlorides. (2008, July 4). The Journal of Organic Chemistry.

- Efficient copper-free PdCl2(PCy3)2-catalyzed Sonogashira coupling of aryl chlorides with terminal alkynes. (2006, March 17). PubMed.

- Latest Developments on Palladium- and Nickel-Catalyzed Cross-Couplings Using Aryl Chlorides: Suzuki–Miyaura and Buchwald–Har. (2024, June 13). Synlett.

- Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. (n.d.). University of Windsor.

- General Catalysts for the Suzuki-Miyaura and Sonogashira Coupling Reactions of Aryl Chlorides and for the Coupling of Challenging Substrate Combinations in Water. (n.d.). Organic Chemistry Portal.

- Efficient Copper-Free PdCl2(PCy3)2-Catalyzed Sonogashira Coupling of Aryl Chlorides with Terminal Alkynes. (2006, February 15). The Journal of Organic Chemistry.

- Palladium-catalyzed coupling reactions of aryl chlorides. (2002, November 15). PubMed.

- Efficient Heck Reactions Catalyzed by Palladium(0) and -(II) Complexes Bearing N-Heterocyclic Carbene and Amide Functionalities. (2010, August 9). Organometallics.

- Buchwald Ligands. (n.d.). Sigma-Aldrich.

- Coordination-Accelerated Catalysis in the Heck Reaction using N–H N-Heterocyclic Carbene Pd Complexes. (2025, November 13). PMC.

- Mizoroki-Heck Reactions Catalysed by (N-Heterocyclic Carbene)PdCl2(Et3N) Complexes. (n.d.). ResearchGate.

- Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes. (n.d.). Organic Chemistry Portal.

- TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand. (n.d.). Tokyo Chemical Industry Co., Ltd.

- [2.2]Paracyclophane-based monophosphine ligand for palladium-catalyzed cross-coupling reactions of aryl chlorides. (n.d.). Organic & Biomolecular Chemistry.

- Buchwald-Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd-NHC complex. (2022, March 9). PubMed.

- General protocol for Buchwald-Hartwig amination of aryl halides mediated by an in situ palladium/imidazolinium salt catalytic system. (2006, July 31). ChemSpider Synthetic Pages.

- A Bulky and Electron-Rich N-Heterocyclic Carbene–Palladium Complex (SIPr)Ph2Pd(cin)Cl: Highly Efficient and Versatile for the Buchwald–Hartwig Amination of (Hetero)aryl Chlorides with (Hetero)aryl Amines at Room Temperature. (2021, July 12). ACS Catalysis.

- Aromatic aldehydes are less reactive than aliphatic aldehydes in nucl. (2025, March 4). askIITians.

- Aldehydes and ketones: Electronic and steric effects. (2018, February 18). BrainKart.

- A Highly Active Catalyst for the Room-Temperature Amination and Suzuki Coupling of Aryl Chlorides. (1999). PubMed.

- 19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones. (2024, September 30). Chemistry LibreTexts.

- Electronic Effects of the Sulfinyl and Sulfonyl Groups. (n.d.). ResearchGate.

- Electrophilic aromatic directing groups. (n.d.). Wikipedia.

- Reactivity Face-Off: Bromo- vs. Chloro-Substituted Benzaldehydes in Organic Synthesis. (n.d.). Benchchem.

- 3.4: Substituent Effects in the Reactivity of Aromatic Rings. (2026, February 16). Chemistry LibreTexts.

- Activating and Deactivating Groups In Electrophilic Aromatic Substitution. (2017, September 26). Master Organic Chemistry.

- C(aryl)-O Bond Formation from Aryl Methanesulfonates via Consecutive Deprotection and SNAr Reactions with Aryl Halides in an Ionic Liquid. (2007, April 30). MDPI.

- The Palladium-catalyzed Cross-Coupling Reactions of 3-Chloro-4-halogeno-1,2,5-thiadiazoles. (n.d.). Sci-Hub.

- Cross Dehydrogenative Coupling of Chloro‐ and Fluoroalkanes with Methylarenes. (n.d.). RWTH Publications.

- Impact of substitution on reactions and stability of one-electron oxidised phenyl sulfonates in aqueous solution. (n.d.). PMC.

- Metallaphotoredox-Catalyzed Cross-Electrophile Csp 3−Csp 3 Coupling of Aliphatic Bromides. (2018, December 5). Macmillan Group - Princeton University.

- Cross-Coupling Reaction Manual: Desk Reference. (n.d.). Sigma-Aldrich.

Sources

- 1. Palladium-catalyzed coupling reactions of aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. uwindsor.ca [uwindsor.ca]

- 4. researchgate.net [researchgate.net]

- 5. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. merckmillipore.com [merckmillipore.com]

- 8. A Highly Active Catalyst for the Room-Temperature Amination and Suzuki Coupling of Aryl Chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. BJOC - N-Heterocyclic carbene–palladium(II)-1-methylimidazole complex catalyzed Mizoroki–Heck reaction of aryl chlorides with styrenes [beilstein-journals.org]

- 10. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 11. researchgate.net [researchgate.net]

- 12. thieme-connect.com [thieme-connect.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Efficient Copper-Free PdCl2(PCy3)2-Catalyzed Sonogashira Coupling of Aryl Chlorides with Terminal Alkynes [organic-chemistry.org]

- 15. Efficient copper-free PdCl2(PCy3)2-catalyzed Sonogashira coupling of aryl chlorides with terminal alkynes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. [2.2]Paracyclophane-based monophosphine ligand for palladium-catalyzed cross-coupling reactions of aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 18. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

Application Notes & Protocols: 3-Chloro-4-methanesulfonyl-benzaldehyde as a Versatile Intermediate in Drug Discovery

Introduction

In the landscape of modern medicinal chemistry, the strategic selection of starting materials and key intermediates is paramount to the efficiency and success of a drug discovery campaign. Substituted aromatic scaffolds, particularly those bearing halogens and sulfone moieties, are prevalent in a vast number of FDA-approved drugs.[1] The chlorine atom can enhance membrane permeability and metabolic stability, while the methanesulfonyl group acts as a strong hydrogen bond acceptor and imparts favorable physicochemical properties. 3-Chloro-4-methanesulfonyl-benzaldehyde emerges as a highly valuable chemical intermediate, offering a convergence of these desirable features with the synthetic versatility of an aldehyde functional group.

This technical guide provides an in-depth analysis of 3-Chloro-4-methanesulfonyl-benzaldehyde, detailing its properties, strategic importance, and practical, field-proven protocols for its application in the synthesis of drug-like molecules. The content herein is designed to empower researchers and drug development professionals to leverage this intermediate for the rapid construction of diverse chemical libraries and the optimization of lead candidates.

Core Chemical Information & Safety Profile

A thorough understanding of the physicochemical properties and handling requirements of any chemical intermediate is the foundation of safe and reproducible research.

Physicochemical Data

The properties of 3-Chloro-4-methanesulfonyl-benzaldehyde are summarized below, providing essential data for reaction planning and characterization.

| Property | Value | Reference(s) |

| CAS Number | 90460-14-3 / 101349-83-1 | [2] |

| Molecular Formula | C₈H₇ClO₃S | |

| Molecular Weight | 218.66 g/mol | [3] |

| Appearance | White to off-white solid | [3] |

| Purity | Typically ≥95% | [3] |

| Storage | Store at room temperature, away from light and moisture. | [3] |

Note: Multiple CAS numbers may be associated with this compound or its isomers; researchers should verify with their supplier.

Hazard Identification & Safe Handling

Based on available Safety Data Sheets (SDS), 3-Chloro-4-methanesulfonyl-benzaldehyde is considered a hazardous substance and requires careful handling.[4][5]

-

Hazard Statements: Causes skin irritation, serious eye damage, and may cause respiratory irritation.[5] Harmful if swallowed or in contact with skin.

-

Precautionary Measures:

-

Engineering Controls: Work in a well-ventilated fume hood. Ensure safety showers and eyewash stations are readily accessible.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and ANSI-approved safety goggles or a face shield.[5]

-

Handling: Avoid breathing dust or vapors. Prevent contact with skin and eyes. Wash hands thoroughly after handling.[4][5]

-

First Aid: In case of skin contact, immediately wash with plenty of soap and water.[6] For eye contact, rinse cautiously with water for several minutes and seek immediate medical attention.[4] If inhaled, move to fresh air.[5] If swallowed, do not induce vomiting and seek immediate medical attention.

-

Strategic Value in Medicinal Chemistry

The utility of 3-Chloro-4-methanesulfonyl-benzaldehyde stems from the unique interplay of its three key functional components. The aldehyde serves as a primary reactive handle, while the chloro and methanesulfonyl groups act as powerful modulators of biological activity and pharmacokinetic properties.

Caption: Strategic functional groups of the intermediate and their synthetic utility.

-

The Aldehyde Group: This is the primary point for synthetic diversification. It readily undergoes a wide array of classical and modern organic reactions, including reductive amination to form amines, Knoevenagel condensation and Wittig reactions to form alkenes, and additions of organometallic reagents to form secondary alcohols. This flexibility allows for the rapid generation of libraries with diverse functional groups appended to the core scaffold.

-

The Methanesulfonyl Group: As a strong electron-withdrawing group, the sulfone activates the aromatic ring for nucleophilic aromatic substitution under certain conditions. More importantly in a drug design context, it is a potent hydrogen bond acceptor, capable of forming strong interactions with target proteins. It is also metabolically robust and can improve the aqueous solubility of a final compound, a critical parameter for oral bioavailability.

-

The Chlorine Atom: The chloro substituent significantly increases the lipophilicity of the molecule, which can enhance cell membrane permeability. It can also serve as a metabolic "blocker," preventing enzymatic degradation at that position and thereby increasing the half-life of a drug. Furthermore, the chlorine atom provides a handle for late-stage functionalization via transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling further structural optimization.

Core Application Protocols

The following protocols are foundational workflows that demonstrate the utility of 3-Chloro-4-methanesulfonyl-benzaldehyde in constructing key pharmacophores. These methods are designed to be robust, reproducible, and illustrative of the causality behind procedural choices.

Protocol 3.1: Knoevenagel Condensation for C=C Bond Formation

This protocol describes the formation of a carbon-carbon double bond via the reaction of the aldehyde with an active methylene compound, a common strategy for synthesizing precursors to anti-inflammatory agents and other bioactive molecules.[7]

Principle: The reaction is catalyzed by a weak base, typically a secondary amine like piperidine. The base deprotonates the active methylene compound (e.g., 2,4-pentanedione) to form a nucleophilic enolate, which then attacks the electrophilic carbonyl carbon of the benzaldehyde. Subsequent dehydration yields the stable, conjugated product.

Caption: Workflow for Knoevenagel condensation.

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, add 3-Chloro-4-methanesulfonyl-benzaldehyde (1.0 eq).

-

Solvent Addition: Add a suitable solvent, such as 2-propanol, to create a stirrable suspension (approx. 20-30 mL per gram of aldehyde).[7]

-

Reagent Addition: To the stirring suspension at room temperature, add the active methylene compound (e.g., 2,4-pentanedione, 1.1 eq) followed by the catalyst, piperidine (0.1 eq).[7] A weak acid co-catalyst like formic acid (0.05 eq) can sometimes accelerate the reaction.[7]

-

Reaction Execution: Allow the mixture to stir at ambient temperature (20-25 °C) overnight (12-18 hours). The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting aldehyde.

-

Work-up and Isolation: Upon completion, the product often precipitates from the reaction mixture. Collect the solid by vacuum filtration.

-

Purification: Wash the filtered solid with a small amount of cold 2-propanol to remove residual reagents and solvent. Dry the product under vacuum to yield the pure condensed product.

Causality and Trustworthiness: The use of a mild base like piperidine is critical; stronger bases could lead to side reactions with the aldehyde. The precipitation of the product directly from the reaction mixture provides a simple and efficient purification method, often yielding high-purity material without the need for column chromatography, making this protocol highly scalable and self-validating.

Protocol 3.2: Reductive Amination for C-N Bond Formation

This protocol outlines the synthesis of secondary or tertiary amines, one of the most common transformations in medicinal chemistry for introducing basic centers that can improve solubility and form salt-bridges with biological targets.

Principle: The aldehyde first reacts with a primary or secondary amine to form a hemiaminal, which then dehydrates to an electrophilic iminium ion. A mild, selective reducing agent, sodium triacetoxyborohydride (NaBH(OAc)₃), then reduces the iminium ion in situ to the target amine.

Rationale for Reagent Choice: Sodium triacetoxyborohydride is the reagent of choice for modern reductive aminations. It is less basic and more sterically hindered than other hydrides like sodium borohydride (NaBH₄), making it highly selective for the iminium ion over the starting aldehyde. This prevents the competitive reduction of the aldehyde to the corresponding alcohol, leading to cleaner reactions and higher yields.

Caption: Workflow for reductive amination.

Step-by-Step Methodology:

-

Reaction Setup: In a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 3-Chloro-4-methanesulfonyl-benzaldehyde (1.0 eq) and the desired primary or secondary amine (1.1 eq) in an anhydrous aprotic solvent like dichloromethane (DCM) or dichloroethane (DCE).

-

Imine Formation: Add glacial acetic acid (1.1 eq) to catalyze the formation of the iminium ion. Allow the mixture to stir at room temperature for 30-60 minutes.

-

Reduction: Carefully add sodium triacetoxyborohydride (1.5 eq) to the mixture in portions over 5-10 minutes. Note: The reaction may be mildly exothermic.

-

Reaction Execution: Stir the reaction at room temperature until the starting material is consumed, as determined by TLC or LC-MS (typically 2-12 hours).

-

Work-up: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 15-20 minutes until gas evolution ceases.

-

Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2x).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude residue is then purified by flash column chromatography on silica gel to afford the desired amine.

Conclusion

3-Chloro-4-methanesulfonyl-benzaldehyde stands out as a high-value, strategically functionalized intermediate for drug discovery. Its aldehyde handle provides a reliable entry point for a multitude of synthetic transformations, while the embedded chloro and methanesulfonyl groups offer intrinsic advantages for modulating the pharmacokinetic and pharmacodynamic profiles of target molecules. The robust and scalable protocols detailed in this guide serve as a practical foundation for researchers to unlock the full potential of this versatile building block, accelerating the journey from hit identification to the development of novel therapeutic agents.

References

- A process for preparing 3-{[3-chloro-4-(methylsulfonyl)-phenyl]methylene}-2,4-pentanedione.

- SAFETY DATA SHEET - Sigma-Aldrich. Sigma-Aldrich.

- SAFETY DATA SHEET - Thermo Fisher Scientific. Thermo Fisher Scientific.

- Material Safety D

- SAFETY DATA SHEET - Thermo Fisher Scientific. Thermo Fisher Scientific.

- SAFETY DATA SHEET - Merck Millipore. Merck Millipore.

- 2-Chloro-4-methanesulfonyl-benzaldehyde | 101349-95-5. Sigma-Aldrich.

- Preparation method of 4-methylsulfonyl benzaldehyde.

- Synthesis of 1-chloro-4-methylsulfonyl benzene. PrepChem.com.

- 3-Chloro-4-methylbenzaldehyde | 3411-03-8. ChemicalBook.

- Benzene, mono-C10-14-alkyl derivs. - PubChem. PubChem.

- Salicylaldehyde - CAS Common Chemistry. CAS Common Chemistry.

- 3-Chloro-4-(methylsulfonyl)benzaldehyde/CAS:101349-83-1-HXCHEM. HXCHEM.

- Preparation method of p-methylsulfonyl benzaldehyde - Google Patents.

- What is the synthesis and application of 3-Chloro-4-hydroxybenzaldehyde in organic chemistry? Guidechem.

- Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed.

- Benzene, di-C10-14-alkyl derivs., fractionation overheads, light ends - PubChem. PubChem.

- 2-((8S,10S,13S,14S,16S,17R)-9-Chloro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthren-17-yl)-2-oxoethyl Acetate.

- Benzaldehyde, 3-chloro- - the NIST WebBook. NIST WebBook.

- 3-Octyl acetate | C10H20O2 | CID 521238 - PubChem. PubChem.

- Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to R

- Mastering 3-Chloro-4-hydroxybenzaldehyde Synthesis for Pharmaceutical Innov

- 3-chloro-4-methylbenzaldehyde, 97% 1 g | Buy Online. Thermo Scientific Chemicals.

- An In-depth Technical Guide to 4-Methoxy-3-methylbenzaldehyde: Properties, Synthesis, and Applic

Sources

- 1. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 3-Chloro-4-(methylsulfonyl)benzaldehyde/CAS:101349-83-1-HXCHEM [hxchem.net]

- 3. 2-Chloro-4-methanesulfonyl-benzaldehyde | 101349-95-5 [sigmaaldrich.com]

- 4. fishersci.com [fishersci.com]

- 5. energy01.oss-cn-shanghai.aliyuncs.com [energy01.oss-cn-shanghai.aliyuncs.com]

- 6. assets.thermofisher.cn [assets.thermofisher.cn]

- 7. WO2001049660A1 - A process for preparing 3-{[3-chloro-4-(methylsulfonyl)-phenyl]methylene}-2,4-pentanedione - Google Patents [patents.google.com]

Application Note: NMR Spectroscopy Sample Preparation Protocol for 3-Chloro-4-methanesulfonyl-benzaldehyde

Executive Summary & Scope

3-Chloro-4-methanesulfonyl-benzaldehyde (CAS No.: 101349-83-1) is a highly functionalized aromatic building block frequently utilized in the synthesis of active pharmaceutical ingredients (APIs), including therapeutics for respiratory diseases such as asthma[1][2].

High-fidelity Nuclear Magnetic Resonance (NMR) spectroscopy is critical for verifying the purity and structural integrity of this intermediate. However, the molecule presents specific analytical challenges: the highly reactive aldehyde moiety is prone to auto-oxidation, and the strongly electron-withdrawing methanesulfonyl group significantly alters its solubility profile. This application note provides a self-validating, step-by-step protocol for preparing optimal NMR samples, ensuring maximum resolution, accurate chemical shifts, and minimal artifact interference.

Physicochemical Profiling & Solvent Selection

To achieve optimal signal-to-noise (S/N) ratios and sharp line widths, the sample preparation must be tailored to the molecule's specific physicochemical properties.

-

The Aldehyde Group (-CHO): Aldehydes are notoriously susceptible to oxidation into carboxylic acids (forming 3-chloro-4-methanesulfonylbenzoic acid) in the presence of dissolved oxygen. This necessitates rigorous degassing protocols[3].

-

The Methanesulfonyl Group (-SO₂CH₃): This highly polar, electron-withdrawing group decreases solubility in non-polar solvents and strongly deshields adjacent aromatic protons, pushing them further downfield.

-

Solvent Selection: While Deuterated Chloroform (CDCl₃) is the standard choice due to its low viscosity (yielding sharp peaks) and ease of recovery, the polarity of the sulfone group may require Deuterated Dimethyl Sulfoxide (DMSO-d₆) if higher concentrations are needed for ¹³C NMR.

Table 1: Physicochemical Properties & NMR Implications

| Property | Value / Characteristic | NMR Analytical Implication |

| Molecular Formula | C₈H₇ClO₃S[2] | Requires high resolution to resolve the 3 distinct aromatic protons (AMX/ABX spin system). |

| Molecular Weight | 218.66 g/mol | Critical for calculating target molarity (optimal range: 50–150 mM). |

| Aldehyde Moiety | High oxidation potential | Mandates oxygen removal via Nitrogen flushing or Freeze-Pump-Thaw cycling[3]. |

| Methanesulfonyl | High polarity | May require sonication for complete dissolution; impacts solvent choice for ¹³C NMR. |

Experimental Protocols: Step-by-Step Methodology

The following protocol is designed as a self-validating system. Do not proceed to the next step unless the quality control (QC) checkpoint of the current step is met.

Protocol A: Weighing, Dissolution, and Filtration

-

Determine Concentration: For routine ¹H NMR, weigh between 5 to 25 mg of the compound into a clean glass vial[3]. For ¹³C NMR, which is less sensitive, weigh 10 to 30 mg [4].

-

Solvent Addition: Add exactly 0.5 to 0.6 mL of the selected deuterated solvent (e.g., CDCl₃ containing 0.05% v/v TMS as an internal reference)[3][4].

-

Dissolution & QC Checkpoint: Vortex the vial gently. QC Check: Hold the vial to the light. If the solution is cloudy or contains suspended particulates, sonicate for 60 seconds.

-

Filtration: If particulates remain after sonication, filter the solution through a small glass wool plug packed into a Pasteur pipette directly into the NMR tube.

-

Causality: Solid particles create localized magnetic susceptibility gradients, which severely degrade magnetic field homogeneity, resulting in broad, poorly resolved peaks[4].

-